molecular formula C9H9BrClN3O B1383486 [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1803566-73-5

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No. B1383486
M. Wt: 290.54 g/mol
InChI Key: FDBFQFPJPNLCIL-UHFFFAOYSA-N
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Description

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride, also known as 3-bromophenyl-1,2,4-oxadiazol-5-ylmethanamine hydrochloride, is an organic compound with a molecular formula of C8H8BrN3O2HCl and a molecular weight of 276.6 g/mol. It is a white crystalline solid that is soluble in water, methanol, and ethanol. The compound is widely used in scientific research and laboratory experiments due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

The compound [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride has not been specifically studied in the papers retrieved. However, compounds with similar structures have been synthesized and characterized, offering insights into their potential applications and properties. For instance, the compounds 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine have been successfully synthesized using the polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).

Medicinal Chemistry and Biological Activity

Although the specific compound is not directly mentioned, related compounds have shown interesting biological activities. For instance, a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and exhibited notable cytotoxic activity against various cancer cell lines, with some compounds demonstrating greater potency than the reference drug doxorubicin (Ramazani et al., 2014). Also, compounds like {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones were synthesized and evaluated for their antibacterial activity, showing significant activity against various bacterial strains (Rai et al., 2010).

Molecular Structure and Properties

Compounds structurally similar to [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride have been extensively studied for their molecular structure. For instance, the compound N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide was synthesized and its structure was analyzed through spectroscopic studies and crystallography, revealing interesting molecular geometry and bond properties (Batista, Carpenter, & Srivastava, 2000).

properties

IUPAC Name

[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O.ClH/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBFQFPJPNLCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

CAS RN

1803566-73-5
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(3-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803566-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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